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molecular formula C6H4ClNO B078323 Nicotinoyl chloride CAS No. 10400-19-8

Nicotinoyl chloride

Cat. No. B078323
M. Wt: 141.55 g/mol
InChI Key: ATBIAJXSKNPHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741915B2

Procedure details

To a solution of nicotinic acid (2 g, 16.2 mmol) in anhydrous THF (30 mL) was added SOCl2 (2.4 mL, 32.5 mmol). After stirring at 80° C. for 2 hours, the mixture was concentrated in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O=S(Cl)[Cl:12]>C1COCC1>[C:1]([Cl:12])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
2.4 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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